Hydrogen-Bond Donor (HBD) Count Defines a Binary Selectivity Gate Absent in N,N-Dimethyl Congeners
The target compound possesses one hydrogen-bond donor (the N-ethyl secondary amine; PubChem HBD = 1), whereas the closest catalog analog N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine presents zero HBDs (calculated by Cactvs 3.4.8.24). In quinazoline-based kinase inhibitors, the presence of a single HBD in the solvent-exposed pyrimidine region has been shown to confer >10-fold selectivity improvements for certain kinase targets (e.g., PDGFRβ vs. EGFR) over zero-HBD analogs [1]. This binary difference means that the target compound can engage kinase hinge regions or solvent-channel residues in a fundamentally different hydrogen-bonding mode compared to its N,N-dimethyl counterpart, a feature that cannot be mimicked by dimethyl analogs even at saturating concentrations. Direct experimental selectivity data for the target compound are not publicly available; this evidence relies on class-level inference from the established 4-piperazinylquinazoline SAR literature.
| Evidence Dimension | Hydrogen-Bond Donor Count (predicted) |
|---|---|
| Target Compound Data | HBD = 1 (PubChem computed) |
| Comparator Or Baseline | N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine: HBD = 0 (PubChem computed); N,N,6-trimethyl congener: HBD = 0 (PubChem computed) [2] |
| Quantified Difference | Absolute difference of 1 HBD (binary presence/absence of a structurally validated kinase selectivity determinant) |
| Conditions | Predicted property data (PubChem 2025.09.15 release). Experimental kinase selectivity SAR from Matsuno et al. (2003), J. Med. Chem. |
Why This Matters
Procurement of the correct N-ethyl variant, rather than the cheaper dimethyl analog, is essential to preserve the capacity for directed hydrogen bonding in the kinase ATP-binding cleft, a feature mechanistically linked to isoform selectivity in this chemical series.
- [1] Matsuno, K., et al. (2003). Identification of Orally Active, Potent, and Selective 4-Piperazinylquinazolines as Antagonists of the Platelet-Derived Growth Factor Receptor Tyrosine Kinase Family. Journal of Medicinal Chemistry, 46(23), 4910–4925. View Source
- [2] PubChem. Compound Summaries: N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine and N,N,6-trimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine. PubChem CIDs retrieved 2026-04-30. View Source
